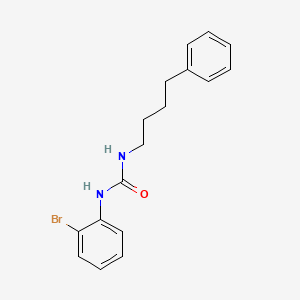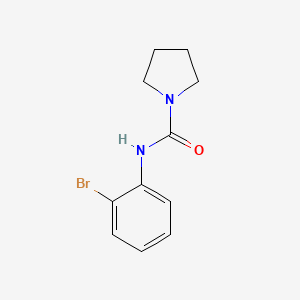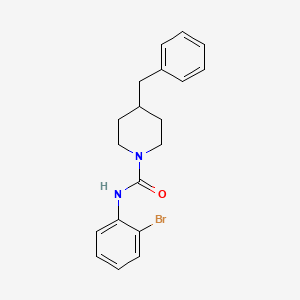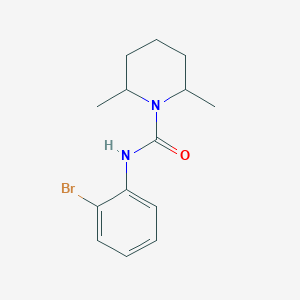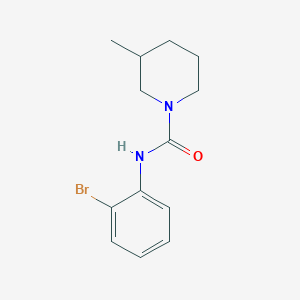
N-(2-bromophenyl)-3-methyl-1-piperidinecarboxamide
描述
N-(2-bromophenyl)-3-methyl-1-piperidinecarboxamide, also known as Br-APB, is a chemical compound that has been extensively studied for its potential use as a research tool in neuroscience. This compound is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is widely expressed in the brain. The activation of mGluR5 has been shown to have a variety of effects on neuronal activity, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of ion channels.
作用机制
The mechanism of action of N-(2-bromophenyl)-3-methyl-1-piperidinecarboxamide involves the binding of the compound to the allosteric site of mGluR5, which leads to the activation of the receptor. This activation results in the activation of intracellular signaling pathways, including the activation of protein kinase C (PKC) and the mobilization of intracellular calcium stores. These signaling pathways ultimately lead to the modulation of synaptic transmission and the regulation of neuronal excitability.
Biochemical and Physiological Effects
The activation of mGluR5 by N-(2-bromophenyl)-3-methyl-1-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects on neurons. These effects include the modulation of ion channels, the regulation of neurotransmitter release, and the regulation of gene expression. In addition, the activation of mGluR5 has been shown to have neuroprotective effects in various models of neurodegenerative disease.
实验室实验的优点和局限性
One of the main advantages of using N-(2-bromophenyl)-3-methyl-1-piperidinecarboxamide in lab experiments is its selectivity for mGluR5, which allows for the specific activation of this receptor without affecting other receptors or ion channels. This specificity makes it a valuable tool for studying the role of mGluR5 in various aspects of brain function. However, one limitation of using N-(2-bromophenyl)-3-methyl-1-piperidinecarboxamide is its relatively low potency, which can make it difficult to achieve maximal activation of mGluR5 in some experimental conditions.
未来方向
There are several potential future directions for research involving N-(2-bromophenyl)-3-methyl-1-piperidinecarboxamide. One area of interest is the role of mGluR5 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that the activation of mGluR5 can have neuroprotective effects in these diseases, and further research is needed to explore the potential therapeutic applications of mGluR5 agonists such as N-(2-bromophenyl)-3-methyl-1-piperidinecarboxamide. Another area of interest is the role of mGluR5 in addiction and drug abuse, as studies have shown that the activation of this receptor can modulate the rewarding effects of drugs of abuse. Finally, further research is needed to explore the potential applications of mGluR5 agonists in the treatment of psychiatric disorders such as depression and anxiety.
科学研究应用
N-(2-bromophenyl)-3-methyl-1-piperidinecarboxamide has been used extensively in scientific research to study the role of mGluR5 in various aspects of brain function. One of the main applications of this compound is in the study of synaptic plasticity, which is the ability of neurons to change their strength of communication in response to activity. By activating mGluR5, N-(2-bromophenyl)-3-methyl-1-piperidinecarboxamide can induce long-term potentiation (LTP) or long-term depression (LTD) of synaptic transmission, which can be used to study the mechanisms underlying learning and memory.
属性
IUPAC Name |
N-(2-bromophenyl)-3-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10-5-4-8-16(9-10)13(17)15-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOVBCTVNSBDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-3-methylpiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)


![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)
![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)


![N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4286237.png)
![N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)
